Triphenyltin chloride-d15 (CAS 358731-94-9) is a highly enriched, isotopically labeled organotin reference material primarily procured as an internal standard for isotope dilution mass spectrometry (IDMS). In analytical and regulatory laboratories, the absolute quantification of triphenyltin (TPT)—a restricted biocide and marine pollutant—is severely complicated by matrix effects, extraction losses, and variable derivatization efficiencies. By incorporating a fully deuterated phenyl ring system (+15 Da mass shift), Triphenyltin chloride-d15 perfectly mimics the physicochemical behavior of native TPT during sample preparation workflows, such as sodium tetraethylborate alkylation, and chromatographic separation. This ensures precise recovery correction and baseline resolution from the complex multi-isotope signature of natural tin, making it an essential consumable for laboratories adhering to stringent environmental and consumer safety standards [1].
Procuring generic organotin internal standards, such as tripropyltin (TPrT) or tributyltin-d27 (TBT-d27), introduces critical quantification errors in TPT analysis. While TPrT is structurally similar, its different alkyl chain length results in distinct partitioning coefficients during liquid-liquid extraction and differing reaction kinetics during Grignard or aqueous ethylation derivatization steps. Furthermore, non-isotopic or cross-class standards do not co-elute with native TPT during gas or liquid chromatography. This temporal separation means the standard and the target analyte experience different matrix suppression or enhancement environments within the mass spectrometer's ionization source. Consequently, using anything other than the exact -d15 isotopologue fails to dynamically correct for matrix-induced signal variations, leading to quantification biases that can exceed 30% in complex matrices like marine sediments or polymeric consumer goods [1].
In the analysis of complex environmental matrices, the derivatization and extraction of organotins are highly susceptible to matrix interference. Studies utilizing Triphenyltin chloride-d15 as an internal standard demonstrate that it dynamically corrects for these losses, yielding absolute quantification accuracies of 95–105% for native TPT. In contrast, utilizing non-isotopic structural analogs like Tripropyltin (TPrT) fails to account for the specific matrix suppression and derivatization kinetics of the triphenyl structure, resulting in recoveries that can drop to 60–80%[1].
| Evidence Dimension | Quantification accuracy in complex matrices |
| Target Compound Data | 95–105% accuracy using Triphenyltin-d15 IDMS |
| Comparator Or Baseline | 60–80% accuracy using Tripropyltin (TPrT) internal standard |
| Quantified Difference | 25–45% improvement in absolute accuracy |
| Conditions | GC-MS following NaBEt4 derivatization in sediment/water extracts |
Procuring the exact -d15 isotopologue is mandatory for laboratories that must guarantee high-accuracy regulatory reporting without failing QA/QC recovery thresholds.
Natural tin possesses 10 stable isotopes, creating a broad and complex isotopic envelope spanning approximately 10 Daltons. Triphenyltin chloride-d15 provides a +15 Da mass shift (e.g., precursor m/z 366 for the -d15 vs m/z 351 for native TPT), which completely clears the native isotopic cluster. Lower-deuterated analogs (e.g., -d5) or unlabeled standards suffer from severe isobaric overlap, which increases baseline noise and quantification uncertainty. The +15 Da shift guarantees >99% isotopic clearance, reducing spectral deconvolution errors and lowering the limit of quantification (LOQ) [1].
| Evidence Dimension | Mass spectral isotopic clearance |
| Target Compound Data | +15 Da shift (100% clearance from native Sn envelope) |
| Comparator Or Baseline | +5 Da shift (partial overlap with native Sn isotopes) |
| Quantified Difference | Elimination of >99% of isobaric interference |
| Conditions | LC-MS/MS or GC-MS Selected Ion Monitoring (SIM) |
Complete isotopic separation prevents false positive integrations and ensures reliable sub-ppb quantification in trace residue analysis.
To perfectly correct for matrix effects in the MS source, an internal standard must elute at the exact same time as the target analyte. Triphenyltin chloride-d15 exhibits near-perfect co-elution with native TPT (ΔRT < 0.02 min). In contrast, alternative alkyltin standards like Tributyltin-d27 or Tripropyltin elute with retention time differences exceeding 1 to 2 minutes. Because the matrix background changes rapidly during a chromatographic run, this temporal gap means the surrogate standard experiences a different ionization suppression environment than the target, invalidating the internal calibration [1].
| Evidence Dimension | Retention time difference (ΔRT) relative to native TPT |
| Target Compound Data | ΔRT < 0.02 min (co-elution) |
| Comparator Or Baseline | ΔRT > 1.0 min (Tributyltin-d27 or Tripropyltin) |
| Quantified Difference | >1 minute RT gap eliminated, ensuring identical source conditions |
| Conditions | GC-MS or LC-MS/MS gradient elution |
Exact co-elution is the only way to mathematically cancel out unpredictable matrix suppression in highly variable samples like sludge or agricultural soils.
Triphenyltin chloride-d15 is a critical reagent for testing laboratories certifying toys and consumer goods under the European EN 71-3 standard. The standard requires strict monitoring of organotin migration limits. Because polymeric matrices heavily suppress MS signals and complicate derivatization, the -d15 standard is required to achieve the mandated >50% internal standard recovery thresholds and accurately quantify TPT at sub-mg/kg levels [1].
In environmental testing under ISO methodologies, laboratories must quantify TPT—a highly toxic antifouling agent—in harbor sediments and coastal waters. The compound's ability to seamlessly correct for variable extraction efficiencies and NaBEt4 ethylation kinetics makes it indispensable for generating defensible, legally robust environmental impact data [2].
TPT is utilized as an agricultural fungicide, necessitating its inclusion in food safety multiresidue LC-MS/MS panels. Triphenyltin chloride-d15 is employed to track and correct for matrix-induced ionization suppression in complex food matrices (e.g., QuEChERS extracts of crops), ensuring that trace-level pesticide quantifications meet stringent international maximum residue limits (MRLs) [3].
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